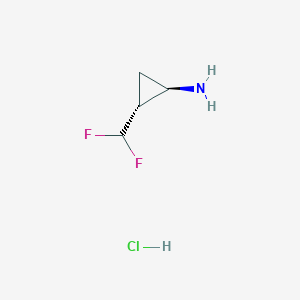

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted cyclopropane compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves several chemical reactions, primarily cyclopropanation techniques. The compound can be derived from difluorobenzene derivatives through various synthetic pathways that include asymmetric reduction and carboxylic acid transformations. The compound's structure is characterized by the presence of a cyclopropane ring with difluoromethyl substituents, which enhances its biological activity and stability.

Antithrombotic Agent

One of the most notable applications of this compound is as an intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used in the treatment of acute coronary syndrome. Ticagrelor functions as a reversible antagonist of the P2Y12 receptor, effectively inhibiting platelet aggregation and reducing thrombotic events in patients . The preparation of ticagrelor from this compound allows for efficient production processes that are both economically viable and environmentally friendly.

Research in Neurological Disorders

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. Research suggests that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders. The difluoromethyl group is believed to enhance the interaction with biological targets involved in neurotransmission .

The biological evaluation of this compound has shown promising results in various assays:

- Antiplatelet Activity : As part of ticagrelor synthesis, it demonstrates significant inhibition of ADP-induced platelet aggregation.

- Neuroprotective Effects : Preliminary studies indicate potential protective effects against neuronal cell death induced by oxidative stress .

Case Study: Ticagrelor Synthesis

A detailed study published in patent literature outlines the industrially applicable process for synthesizing ticagrelor using this compound as a key intermediate. The process emphasizes the use of environmentally benign reagents and efficient reaction conditions to enhance yield and reduce waste .

Neuropharmacological Studies

Recent pharmacological studies have explored the effects of similar cyclopropane derivatives on cognitive function. These studies suggest that modifications to the cyclopropane structure can lead to varying degrees of efficacy in modulating synaptic transmission and protecting against neurodegeneration .

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

Cyclopropane derivatives: These include compounds with different substituents on the cyclopropane ring, such as methyl, ethyl, and phenyl groups.

Difluoromethylated compounds: These include compounds with difluoromethyl groups attached to different molecular frameworks, such as alkanes, alkenes, and aromatic rings.

Chiral amines: These include compounds with different chiral centers and amine groups, such as ®- and (S)-enantiomers of various amines.

The uniqueness of this compound lies in its specific combination of a chiral cyclopropane ring, a difluoromethyl group, and an amine group, which imparts unique chemical and biological properties.

Biologische Aktivität

Overview

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is a chiral compound characterized by its cyclopropane structure, which is substituted with a difluoromethyl group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : C4H7F2N

- Molecular Weight : Approximately 107.10 g/mol

- CAS Number : 2307780-91-0

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, while the cyclopropane ring contributes to the compound's stability and bioavailability. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting physiological processes.

- Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways and cellular responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research has shown that this compound exhibits significant inhibition of specific enzymes involved in neurotransmitter metabolism. For instance, studies indicated that the compound could inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation, thereby potentially enhancing neurotransmitter levels and improving mood disorders. -

Receptor Binding Affinity :

A study focusing on the binding affinity of this compound to GPCRs revealed that it preferentially binds to certain receptor subtypes, leading to altered intracellular signaling. The structural rigidity provided by the cyclopropane ring allows for effective interaction with receptor binding sites, enhancing selectivity and potency compared to similar compounds. -

Antimicrobial Properties :

Preliminary investigations into the antimicrobial properties of this compound demonstrated promising results against various bacterial strains. The difluoromethyl group was found to enhance lipophilicity, facilitating membrane penetration and interaction with bacterial targets.

Eigenschaften

CAS-Nummer |

1807920-91-7 |

|---|---|

Molekularformel |

C4H8ClF2N |

Molekulargewicht |

143.56 g/mol |

IUPAC-Name |

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3-;/m0./s1 |

InChI-Schlüssel |

UYTDZEGHUBNTBD-GVOALSEPSA-N |

SMILES |

C1C(C1N)C(F)F.Cl |

Isomerische SMILES |

C1[C@@H]([C@H]1N)C(F)F.Cl |

Kanonische SMILES |

C1C(C1N)C(F)F.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.